molecular formula C20H24N2O2S B2469462 (4-(Pyridin-2-yloxy)piperidin-1-yl)(1-(thiophen-2-yl)cyclopentyl)methanone CAS No. 1421500-71-1

(4-(Pyridin-2-yloxy)piperidin-1-yl)(1-(thiophen-2-yl)cyclopentyl)methanone

Cat. No.: B2469462
CAS No.: 1421500-71-1
M. Wt: 356.48
InChI Key: FIDPBRAMOOWXQU-UHFFFAOYSA-N
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Description

(4-(Pyridin-2-yloxy)piperidin-1-yl)(1-(thiophen-2-yl)cyclopentyl)methanone: is a complex organic compound that features a combination of pyridine, piperidine, thiophene, and cyclopentyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(Pyridin-2-yloxy)piperidin-1-yl)(1-(thiophen-2-yl)cyclopentyl)methanone typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyridin-2-yloxy and thiophen-2-yl-cyclopentyl intermediates, which are then coupled through a series of reactions involving piperidine derivatives.

  • Step 1: Synthesis of Pyridin-2-yloxy Intermediate

      Reagents: Pyridine-2-ol, suitable halogenating agent (e.g., thionyl chloride)

      Conditions: Reflux in an inert atmosphere

      Product: Pyridin-2-yloxy chloride

  • Step 2: Synthesis of Thiophen-2-yl-cyclopentyl Intermediate

      Reagents: Thiophene-2-carboxylic acid, cyclopentylamine

      Conditions: Condensation reaction under acidic conditions

      Product: Thiophen-2-yl-cyclopentylamine

  • Step 3: Coupling Reaction

      Reagents: Pyridin-2-yloxy chloride, thiophen-2-yl-cyclopentylamine, piperidine

      Conditions: Base-catalyzed coupling reaction

      Product: this compound

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the thiophene and piperidine moieties.

      Reagents: Common oxidizing agents like potassium permanganate or hydrogen peroxide

      Conditions: Mild to moderate temperatures

      Products: Oxidized derivatives of the original compound

  • Reduction: : Reduction reactions can target the carbonyl group in the methanone moiety.

      Reagents: Reducing agents such as lithium aluminum hydride or sodium borohydride

      Conditions: Low temperatures, inert atmosphere

      Products: Reduced alcohol derivatives

  • Substitution: : The compound can undergo nucleophilic substitution reactions, especially at the pyridine and piperidine rings.

      Reagents: Nucleophiles like amines or thiols

      Conditions: Basic conditions, room temperature

      Products: Substituted derivatives

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in transition metal catalysis, enhancing the reactivity and selectivity of catalytic processes.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

Biology

    Drug Development: The compound’s structure suggests potential pharmacological activity, making it a candidate for drug discovery and development.

    Biochemical Studies: It can be used to study enzyme interactions and receptor binding due to its diverse functional groups.

Medicine

    Diagnostics: Could be used in the development of diagnostic agents for imaging and detection.

Industry

    Material Science: The compound’s unique structure makes it suitable for developing new materials with specific properties.

    Agriculture: Potential use as a pesticide or herbicide due to its chemical reactivity.

Mechanism of Action

The mechanism of action for (4-(Pyridin-2-yloxy)piperidin-1-yl)(1-(thiophen-2-yl)cyclopentyl)methanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The pyridine and piperidine rings may interact with active sites, while the thiophene and cyclopentyl groups provide additional binding interactions.

Comparison with Similar Compounds

Similar Compounds

  • (4-(Pyridin-2-yloxy)piperidin-1-yl)(1-(phenyl)cyclopentyl)methanone
  • (4-(Pyridin-2-yloxy)piperidin-1-yl)(1-(furan-2-yl)cyclopentyl)methanone
  • (4-(Pyridin-2-yloxy)piperidin-1-yl)(1-(benzyl)cyclopentyl)methanone

Uniqueness

The presence of the thiophene ring in (4-(Pyridin-2-yloxy)piperidin-1-yl)(1-(thiophen-2-yl)cyclopentyl)methanone distinguishes it from similar compounds. Thiophene imparts unique electronic properties and potential bioactivity, making this compound particularly interesting for research and development.

Properties

IUPAC Name

(4-pyridin-2-yloxypiperidin-1-yl)-(1-thiophen-2-ylcyclopentyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O2S/c23-19(20(10-2-3-11-20)17-6-5-15-25-17)22-13-8-16(9-14-22)24-18-7-1-4-12-21-18/h1,4-7,12,15-16H,2-3,8-11,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIDPBRAMOOWXQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C2=CC=CS2)C(=O)N3CCC(CC3)OC4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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